Cas no 375825-03-9 (2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one)

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one is a heterocyclic organic compound featuring a benzothiazole core with amino and methyl substituents. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its fused ring system and functional groups enable diverse derivatization, facilitating the development of bioactive molecules. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic applications. Researchers value its potential as a building block for designing novel therapeutic agents, particularly in central nervous system (CNS) and antimicrobial drug discovery. Its well-defined chemical properties allow for precise modifications, supporting advancements in medicinal chemistry and material science.
2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one structure
375825-03-9 structure
Product Name:2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one
CAS No:375825-03-9
MF:C8H10N2OS
MW:182.242800235748
CID:1484645
PubChem ID:2756510
Update Time:2025-06-11

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one Chemical and Physical Properties

Names and Identifiers

    • 2-amino-5-methyl-5,6-dihydro-4h-1,3-benzothiazol-7-one
    • SBB061789
    • AC1MBTQO
    • 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one
    • 2-amino-5-methyl-5,6-dihydro-4H-benzothiazol-7-one
    • 2-AMINO-5-METHYL-4,5,6-TRIHYDROBENZOTHIAZOL-7-ONE
    • 2-amino-5-methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
    • AKOS006344943
    • DTXSID00373403
    • SCHEMBL691175
    • 375825-03-9
    • 2-amino-5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
    • MFCD00170344
    • MS-6322
    • DB-292837
    • F0001-1079
    • FEDDTBSIZZDZOO-UHFFFAOYSA-N
    • 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one
    • MDL: MFCD00170344
    • Inchi: 1S/C8H10N2OS/c1-4-2-5-7(6(11)3-4)12-8(9)10-5/h4H,2-3H2,1H3,(H2,9,10)
    • InChI Key: FEDDTBSIZZDZOO-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC2=C1C(CC(C)C2)=O

Computed Properties

  • Exact Mass: 182.05138412g/mol
  • Monoisotopic Mass: 182.05138412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 84.2Ų

Experimental Properties

  • Melting Point: 220-223°C

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one Pricemore >>

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Additional information on 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one

Introduction to 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one (CAS No. 375825-03-9)

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 375825-03-9, belongs to the benzothiazole class of molecules, which are well-known for their broad spectrum of pharmacological effects. The presence of both amino and methyl substituents in its structure contributes to its complex reactivity and interaction with biological targets, making it a promising candidate for further investigation.

The chemical structure of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one consists of a benzothiazole core with a hydroxyl group at the 7-position, an amino group at the 2-position, and a methyl group at the 5-position. This arrangement creates a molecule with multiple sites for functionalization and interaction with biological systems. The benzothiazole scaffold is particularly interesting because it is found in numerous bioactive natural products and pharmaceuticals, including antiviral, antibacterial, and anticancer agents.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Among these, benzothiazole derivatives have been extensively studied due to their ability to modulate various biological pathways. The compound 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one has shown promise in preliminary studies as a potential scaffold for drug discovery. Its structural features suggest that it may possess inhibitory activity against enzymes and receptors involved in inflammatory and metabolic diseases.

One of the most compelling aspects of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one is its potential to serve as a lead compound for the development of new drugs. The amino group at the 2-position can be further modified to enhance binding affinity to specific biological targets, while the methyl group at the 5-position can influence the molecule's solubility and metabolic stability. These features make it an attractive candidate for structure-based drug design.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules like 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one with high accuracy. These studies have revealed that the compound can interact with various protein targets through hydrogen bonding and hydrophobic interactions. For instance, computational modeling suggests that it may bind to enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Such interactions could lead to the development of novel anti-inflammatory agents.

Moreover, experimental studies have begun to explore the pharmacological properties of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one. In vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes associated with cancer cell proliferation. The amino group at the 2-position appears to be crucial for this activity, as analogs lacking this functional group show significantly reduced potency. These findings highlight the importance of fine-tuning molecular structure when designing drug candidates.

The synthesis of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one has also been optimized by researchers to improve yield and purity. Multi-step synthetic routes have been developed that involve cyclization reactions followed by functional group transformations. These methods ensure that the final product is suitable for further pharmacological testing without impurities that could interfere with biological assays.

As interest in natural product-inspired drug discovery continues to grow, compounds like 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one are being revisited for their potential therapeutic benefits. The benzothiazole scaffold is ubiquitous in nature and has been leveraged by medicinal chemists to create molecules with diverse biological activities. By understanding how these natural products interact with biological systems, researchers can design synthetic analogs with enhanced efficacy and reduced side effects.

The future prospects for 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one are promising as more research unfolds. Ongoing studies aim to elucidate its mechanism of action and identify potential therapeutic applications in areas such as oncology and neurology. Additionally, efforts are underway to develop derivatives of this compound that exhibit improved pharmacokinetic properties, such as better oral bioavailability and longer half-life.

In conclusion,2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one (CAS No. 375825-03-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its role as a lead compound for drug discovery underscores its importance in addressing unmet medical needs. As research progresses,this compound will continue to be a valuable asset in the development of new therapeutic agents.

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